molecular formula C19H25N3O3 B2668843 2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate CAS No. 1244867-32-0

2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate

Cat. No.: B2668843
CAS No.: 1244867-32-0
M. Wt: 343.427
InChI Key: GPCCQUBMGXQCPH-UHFFFAOYSA-N
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Description

2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate is a complex organic compound that features a benzimidazole core linked to a pyrrolidine moiety via an ethoxy bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate typically involves multiple steps, starting with the preparation of the benzimidazole core One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ringFinally, the pyrrolidine moiety is introduced via a nucleophilic substitution reaction, where the ethoxy group is displaced by the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate is unique due to its specific combination of a benzimidazole core and a pyrrolidine moiety, which imparts distinct biological activities and potential therapeutic applications. Its unique structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O.2H2O/c1-2-6-18-17(5-1)20-19(21-18)15-7-9-16(10-8-15)23-14-13-22-11-3-4-12-22;;/h1-2,5-10H,3-4,11-14H2,(H,20,21);2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUNCIJOWADVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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